molecular formula C18H27NO2S B5862897 N,4-dicyclohexylbenzenesulfonamide

N,4-dicyclohexylbenzenesulfonamide

Cat. No.: B5862897
M. Wt: 321.5 g/mol
InChI Key: IQSSCTBBGKBROB-UHFFFAOYSA-N
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Description

N,4-dicyclohexylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with two cyclohexyl groups attached to the nitrogen and the para position of the benzene ring.

Mechanism of Action

Target of Action

N,4-Dicyclohexylbenzenesulfonamide, like other sulfonamides, primarily targets carbonic anhydrase (CA) and dihydropteroate synthetase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme plays a crucial role in various biological processes such as respiration and the transport of carbon dioxide/bicarbonate . Dihydropteroate synthetase is another enzyme inhibited by sulfonamides, which is involved in the synthesis of folic acid, a vital component for DNA replication .

Mode of Action

This compound interacts with its targets by mimicking the natural substrates of these enzymes, thereby inhibiting their normal function . By binding to the active sites of carbonic anhydrase and dihydropteroate synthetase, this compound prevents these enzymes from participating in their respective reactions, leading to a decrease in the production of bicarbonate ions and folic acid .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The reduction in bicarbonate ion production can disrupt pH regulation and various processes that rely on carbonic acid/bicarbonate buffering system . The inhibition of folic acid synthesis impairs the ability of cells to replicate their DNA, which can lead to cell death or impaired growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily include the disruption of pH balance and inhibition of cell growth or cell death due to impaired DNA replication . These effects can lead to the compound’s antimicrobial and potential anticancer activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can lead to the photodegradation of sulfonamides, potentially reducing their effectiveness . Additionally, the pH of the environment can impact the ionization state of the compound, which may affect its absorption and distribution .

Future Directions

The future directions in the field of sulfonamides could involve the development of new sulfonamide derivatives with improved pharmacological activities and reduced side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dicyclohexylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclohexylamine under basic conditions. The reaction proceeds as follows:

    Step 1: Benzenesulfonyl chloride is reacted with cyclohexylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

    Step 3: The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,4-dicyclohexylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl halides, and other electrophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are typically carried out under mild conditions to prevent over-reduction.

Major Products Formed:

    Substitution Reactions: The major products are substituted sulfonamides.

    Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The major products are amines or other reduced derivatives.

Scientific Research Applications

N,4-dicyclohexylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent. It is studied for its ability to inhibit certain enzymes and proteins involved in disease processes.

    Industry: The compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other sulfonamide derivatives.

Comparison with Similar Compounds

N,4-dicyclohexylbenzenesulfonamide can be compared with other similar compounds, such as:

    4-aminobenzenesulfonamide: This compound has a similar sulfonamide core but lacks the cyclohexyl groups. It is commonly used as an antimicrobial agent.

    N,N-dicyclohexylbenzenesulfonamide: This compound has two cyclohexyl groups attached to the nitrogen but lacks the para-substituted cyclohexyl group. It is used in various organic reactions.

    N-cyclohexylbenzenesulfonamide: This compound has a single cyclohexyl group attached to the nitrogen. It is used as an intermediate in the synthesis of other sulfonamide derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N,4-dicyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c20-22(21,19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17,19H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSSCTBBGKBROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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